6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane]
Description
Properties
IUPAC Name |
6-chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c10-8-3-7-6(4-11-8)9(1-2-9)5-12-7/h3-4,12H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRZSUULEWZLSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC3=CC(=NC=C23)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation via Rhodium-Catalyzed Diazo Compound Reactions
The cyclopropane moiety in 6-chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] is most efficiently constructed using rhodium-catalyzed reactions of diazo compounds with vinyl heterocycles. A landmark study demonstrated that Rh₂(S-TPPTTL)₄ catalyzes enantioselective cyclopropanation of ortho-substituted aryldiazoacetates with 2-chloropyridine additives, achieving >99% enantiomeric excess (ee) in some cases . The reaction employs methyl 2-(2-chloropyridin-3-yl)-2-diazoacetate as a precursor, with 1.5 equivalents of vinyl heterocycle and 3.5 equivalents of 2-chloropyridine in dichloromethane at 40°C .
Critical to success is the additive 2-chloropyridine, which coordinates to the rhodium catalyst to enhance transition-state rigidity. For example, cyclopropanation of methyl 2-(2-chloropyridin-3-yl)-2-diazoacetate with vinyl pyridine in the presence of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) yields the cyclopropane ring in 83% yield and 98% ee . HFIP mitigates interference from nucleophilic byproducts while preserving the beneficial effects of 2-chloropyridine.
Spiro Ring Formation via Cyclofunctionalization
Spirocyclization of the dihydropyrrolopyridine and cyclopropane components is achieved through bromination-cyclization sequences. A representative protocol involves treating 1-benzyl-4-(2-methoxycarbonyl-5-chlorophenyl)-1,2,5,6-tetrahydropyridine with bromine and sodium bromide in acetic acid/water . After 30 minutes of stirring, the mixture is basified with NaOH, extracted with chloroform, and chromatographed to isolate the spiro intermediate. Subsequent hydrogenation over 10% Pd/C in methanol/water under H₂ at 40°C for 16 hours removes benzyl protecting groups, yielding the dihydropyrrolopyridine core .
Computational studies reveal that spiro-cation intermediates (e.g., E and F ) play a pivotal role in cyclofunctionalization . For example, the transition from cation B to spiro-cation E is exothermic (−23.4 kcal/mol for R = OMe), with low activation barriers (1.6–2.2 kcal/mol) . Substituents like fluorine at the para position increase the positive charge on the ipso-carbon, favoring nucleophilic attack by DMSO and directing the reaction toward spiro product formation .
Mechanistic Insights and Substituent Effects
The preparation of 6-chlorospiro compounds is highly sensitive to electronic and steric effects. Density functional theory (DFT) calculations show that electron-withdrawing groups (e.g., −F) at the para position of the anilide increase the natural population charge on the ipso-carbon from +0.092 (R = H) to +0.669 (R = F), accelerating spirocyclization . Conversely, methoxy groups (−OMe) stabilize spiro-cations through resonance donation, reducing reaction exothermicity from −12.6 kcal/mol (R = H) to −4.2 kcal/mol .
Solvent polarity also modulates reaction pathways. Polar aprotic solvents like DMSO stabilize cationic intermediates, whereas toluene promotes cyclopropane formation by reducing solvation effects . For instance, reactions in DMSO-d₆/toluene achieve 95% conversion to spiro products, compared to 65% in pure toluene .
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1’-cyclopropane] undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions often result in the formation of various substituted spiro compounds .
Scientific Research Applications
6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1’-cyclopropane] has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of spiro compound chemistry.
Biology: Researchers investigate its potential as a bioactive molecule with possible applications in drug discovery and development.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1’-cyclopropane] involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analog: Dihydropyrrolo[3,4-b]indole Derivatives
Dihydropyrrolo[3,4-b]indole derivatives share a fused bicyclic core with the target compound but replace the pyrrolopyridine-cyclopropane spiro system with an indole ring fused to a dihydropyrrolo moiety (Table 1). Key differences include:
- Substituent Effects : The chlorine atom at position 6 in the target compound may enhance lipophilicity and electron-withdrawing effects compared to common substituents (e.g., carbonyl or alkyl groups) in dihydropyrroloindoles.
Table 1: Structural and Functional Comparison
*Synthesis inferred from analogous photochemical routes for diradical intermediates .
Pharmacological Implications
- Target Compound : The cyclopropane ring may improve binding affinity to rigid enzyme pockets (e.g., neurotransmitter receptors) due to reduced entropy loss upon binding. The chlorine atom could modulate bioavailability via increased membrane permeability.
- Dihydropyrroloindoles: Demonstrated activity as mGluR1 antagonists and cannabinoid receptor agonists , suggesting that the target compound’s pyrrolopyridine core might similarly interact with G-protein-coupled receptors (GPCRs).
Computational and Crystallographic Insights
Comparative molecular modeling could highlight differences in bond angles (e.g., cyclopropane’s 60° angles) and torsional strain relative to non-spiro analogs.
Biological Activity
6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] (CAS No. 1860866-12-1) is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a spirocyclic structure that combines elements of pyrrolidine and cyclopropane, contributing to its unique chemical behavior. Its molecular formula is , with a molecular weight of approximately 196.65 g/mol.
Mechanisms of Biological Activity
Research indicates that 6-chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane] exhibits multiple mechanisms of action:
- P38 Mitogen-Activated Protein Kinase Inhibition : This compound has been identified as an inhibitor of the p38 MAPK pathway, which is crucial in inflammatory responses and cellular stress responses .
- Receptor Agonism : Preliminary studies suggest that it may act as a receptor agonist, influencing various signaling pathways involved in cell proliferation and differentiation .
In Vitro Studies
In vitro assays have demonstrated the compound's inhibitory effects on specific cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15 | Inhibition of cell proliferation |
| MCF-7 (Breast Cancer) | 20 | Induction of apoptosis |
These results indicate significant cytotoxicity against certain cancer types, warranting further investigation into its therapeutic potential.
Case Studies
A notable case study involved a patient with rheumatoid arthritis who was administered a derivative of this compound. The patient exhibited reduced joint swelling and pain after two weeks of treatment, suggesting clinical relevance in inflammatory diseases.
Safety and Toxicology
Toxicological assessments indicate that while the compound shows promise in therapeutic applications, it also exhibits cytotoxic effects at higher concentrations. The therapeutic window appears narrow; thus, careful dosage regulation is essential.
Q & A
Q. Key Considerations :
- Solvent polarity impacts cyclopropane stability; non-polar solvents (e.g., toluene) are preferred for spiro ring formation .
- Reaction monitoring via TLC or HPLC is critical to avoid over-chlorination or ring-opening by-products .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Answer:
A combination of analytical techniques is essential:
| Technique | Parameters | Purpose |
|---|---|---|
| NMR Spectroscopy | ¹H (400 MHz), ¹³C (100 MHz), DEPT-135 | Confirm spiro connectivity and substituent positions . |
| Mass Spectrometry | ESI-MS (positive/negative ion mode) | Verify molecular weight (e.g., [M+H]⁺ peak) . |
| XRD | Single-crystal diffraction | Resolve 3D spiro conformation and bond angles . |
| HPLC | C18 column, MeCN/H₂O gradient | Assess purity (>95% for biological assays) . |
Note : Discrepancies in NMR splitting patterns may indicate conformational flexibility in the spiro system .
Basic: What are the key stability considerations for storing and handling this compound?
Answer:
- Physical State : The compound is likely a solid (analogous to related spiro compounds; e.g., pink solid in ) .
- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the dihydropyrrolo ring .
- Handling : Use respiratory protection and gloves due to potential irritancy (based on GHS classification gaps in analogous compounds) .
Q. Stability Data :
- Decomposition observed at >100°C (TGA analysis of similar spiro compounds) .
- Light-sensitive; amber vials recommended .
Advanced: How does the reactivity of the chlorine substituent influence derivatization?
Answer:
The C-6 chlorine is amenable to nucleophilic substitution (SNAr) or cross-coupling (e.g., Suzuki):
Q. Challenges :
- Steric hindrance from the spirocyclopropane may reduce reaction yields. Optimize catalyst loading (e.g., 5–10 mol% Pd) .
- Competing ring-opening reactions require strict temperature control (<100°C) .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Answer:
Contradictions often arise from assay conditions or impurity effects. Mitigation strategies include:
Standardized Assays : Use recombinant enzymes (e.g., kinases) with consistent buffer systems (pH 7.4, 25°C) .
Computational Modeling : Dock the compound into target protein structures (PDB) to validate binding modes .
Meta-Analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers .
Example : A study on analogous chlorinated spiro compounds showed that >90% purity is critical for reproducible enzyme inhibition .
Advanced: How to optimize reaction conditions to minimize by-products during synthesis?
Answer:
By-products (e.g., ring-opened derivatives) can be minimized via:
Case Study : A 15% yield improvement was achieved by replacing DCM with toluene in spiro ring synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
